Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)-
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Overview
Description
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- is a bioactive chemical.
Scientific Research Applications
Chemical Synthesis and Properties
- Indium-Mediated Carbon–Carbon Coupling: This compound has been observed as a major product in an indium-mediated coupling process, illustrating its role in chemical synthesis processes (Mague, Hua, & Li, 1998).
- Structural Analysis and Activity Predictions: Its structural motifs have been analyzed, offering insights into its potential bioactivity predictions and interactions, indicating applications in medicinal chemistry (Dinesh, 2013).
Material Science and Chemistry
- Methylation Processes in Chemistry: It has been used in methylation processes, demonstrating its utility in producing various chemical compounds, thus being significant in material science and organic chemistry (Meisters & Mole, 1974).
- Synthesis of Metal Carbonyl Complexes: Involved in the synthesis of carbonyl complexes, indicating its role in the preparation of compounds with potential industrial applications (Saleem et al., 2012).
Environmental and Health Perspectives
- Occurrence in Foods and Additives: This compound is naturally present in various foods and is used as a preservative, highlighting its relevance in food science and safety (del Olmo, Calzada, & Nuñez, 2017).
- Antiviral and Cytotoxic Activities: Some derivatives have been synthesized and evaluated for antiviral activity, suggesting its potential application in pharmaceutical research (Selvam, Murugesh, Chandramohan, Pannecouque, & De Clercq, 2010).
Advanced Applications
- Inkjet Application Synergists: It has been used in the synthesis of synergists for pigment dispersion in ink, indicating its utility in printing technology (Song et al., 2017).
- Inducing Stress Tolerance in Plants: Research suggests it may play a role in inducing stress tolerance in plants, pointing towards its agricultural applications (Senaratna et al., 2004).
properties
CAS RN |
26165-59-3 |
---|---|
Product Name |
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- |
Molecular Formula |
C18H14BrNO2 |
Molecular Weight |
356.2 g/mol |
IUPAC Name |
3-[2-(4-bromophenyl)-5-methylpyrrol-1-yl]benzoic acid |
InChI |
InChI=1S/C18H14BrNO2/c1-12-5-10-17(13-6-8-15(19)9-7-13)20(12)16-4-2-3-14(11-16)18(21)22/h2-11H,1H3,(H,21,22) |
InChI Key |
XMDHKGQVRBXHFE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC(=C2)C(=O)O)C3=CC=C(C=C3)Br |
Appearance |
Solid powder |
Other CAS RN |
26165-59-3 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Benzoic acid, m-(2-(p-bromophenyl)-5-methylpyrrol-1-yl)- |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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